Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a nitrogen atom at the bridgehead position. The benzyl ester group at the 2-position enhances its stability and modulates lipophilicity, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. Its stereochemistry (1R,4S) is critical for enantioselective applications, particularly in synthesizing proline mimetics and carbocyclic nucleosides .
Properties
IUPAC Name |
benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQMNWQGHSZMJ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and dienophile under controlled conditions yields the desired bicyclic structure. For instance, the reaction of a furan derivative with an olefinic or acetylenic dienophile can produce the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its azabicyclic framework is particularly relevant in drug design.
Antiviral Properties
Recent studies have indicated that compounds with similar azabicyclic structures exhibit antiviral activity. For example, research has shown that derivatives of azabicyclo compounds can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development against diseases like HIV and influenza .
Case Study: HIV Inhibition
A study published in the Journal of Medicinal Chemistry explored the efficacy of azabicyclo compounds in inhibiting HIV protease. The results demonstrated that modifications to the benzyl group significantly enhanced antiviral potency, suggesting a promising pathway for developing new HIV therapies utilizing benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives .
Neurological Research
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neurological research. Investigations into its effects on acetylcholine receptors have shown potential implications for treating conditions such as Alzheimer's disease .
Case Study: Acetylcholine Modulation
In a study focusing on cognitive enhancement, benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives were tested for their ability to enhance synaptic plasticity in animal models. The findings suggested that these compounds could improve memory retention and cognitive function .
Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis due to its unique bicyclic structure, which allows for various functional group transformations.
Synthetic Pathway Example
In synthetic organic chemistry, it has been utilized in the synthesis of complex alkaloids and other biologically active compounds through methods such as:
- Nucleophilic substitution reactions
- Cyclization processes
These reactions often yield products with enhanced biological activity or specificity .
Polymer Chemistry
The incorporation of benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives into polymer matrices has been explored for creating advanced materials with improved mechanical properties and thermal stability.
Research Findings
Recent research demonstrated that polymers modified with azabicyclic structures exhibited enhanced tensile strength and flexibility compared to unmodified polymers, indicating their potential use in high-performance materials .
Mechanism of Action
The mechanism of action of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core that interacts with biological pathways .
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
Key Observations :
- Lipophilicity : Benzyl esters (e.g., target compound) exhibit higher logP values (~1.7–2.0) compared to tert-butyl or ethyl analogs, favoring membrane permeability .
- Stability : tert-Butyl esters (e.g., CAS 702666-72-6) resist hydrolysis under acidic conditions, making them ideal for Boc protection strategies .
Stereochemical Variants
Key Observations :
- Enantiomers (e.g., (1R,3S,4S) vs. (1S,3R,4R)) exhibit divergent biological profiles, underscoring the importance of stereocontrol in drug design .
Functionalized Derivatives
Key Observations :
Biological Activity
Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known by its CAS number 1400808-07-2, is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in medicinal chemistry.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- CAS Number : 1400808-07-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets through binding interactions, which can influence physiological processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in models of neurodegenerative diseases.
- Analgesic Properties : The compound has been evaluated for its analgesic effects in various pain models, indicating potential therapeutic applications in pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal cell death | |
| Analgesic | Reduction in pain responses |
Case Study: Neuroprotective Effects
A study conducted by researchers at a leading university evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved cognitive function compared to control groups.
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial properties of this compound were assessed against several pathogenic bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate?
The synthesis typically involves stereoselective cycloaddition or functionalization of preformed bicyclic scaffolds. For example:
- Stepwise Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during key steps (e.g., LiAlH4 reduction of ketones followed by carboxylation) .
- Cycloaddition Strategies : Diels-Alder reactions between electron-deficient dienophiles and furan-derived dienes to construct the bicyclic core, followed by benzyl esterification .
- Chiral Resolution : Separation of enantiomers via chiral HPLC after racemic synthesis, ensuring >95% enantiopurity .
Key Variables :
Q. How is the stereochemistry of this compound confirmed?
A combination of techniques is required:
- X-ray Crystallography : Definitive assignment of absolute configuration, as seen in corrected structural assignments of misidentified azabicyclo derivatives .
- Chiral HPLC : Quantifies enantiomeric excess (e.g., >95% purity for (1R,4S) vs. (1S,4R) enantiomers) .
- 2D NMR (NOESY) : Correlates spatial proximity of protons to validate endo/exo stereochemistry in the bicyclic framework .
Pitfalls : Misinterpretation of NOE signals due to ring strain or dynamic effects; cross-validate with computational models (DFT) .
Q. What biological targets are associated with this compound?
The bicyclic scaffold shows affinity for:
- Neurotransmitter Receptors : Potential modulation of GABAₐ or NMDA receptors due to structural mimicry of proline-based neuromodulators .
- Enzyme Inhibition : Inhibition of proteases or kinases via hydrogen bonding with the carboxylate and azabicyclo nitrogen .
Assay Design :
| Assay Type | Application |
|---|---|
| Radioligand Binding | Quantify receptor affinity (IC₅₀) using tritiated ligands . |
| Kinetic Fluorimetry | Monitor enzyme inhibition in real time (e.g., trypsin-like proteases) . |
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for this compound?
Key Issues :
- Poor chiral induction in cycloadditions (e.g., <20% ee without optimized ligands) .
- Epimerization during deprotection (e.g., Boc removal under acidic conditions) .
Solutions :
- Chiral Auxiliaries : Use (S)- or (R)-configured imines to bias cycloadduct formation (e.g., (S)-imine → (1R,4S) product) .
- Asymmetric Catalysis : Employ Rh(II)- or Cu(I)-based catalysts to enhance enantiomeric excess in ketone reductions .
- Low-Temperature Deprotection : Minimize epimerization by using TFA at −20°C instead of ambient conditions .
Q. How to resolve contradictions in spectral data for azabicyclo derivatives?
Case Study : Initial misassignment of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane as a ring-expanded octane derivative was corrected via:
- X-ray Diffraction : Unambiguous structural determination .
- Comparative NMR : Distinctive ¹H-NMR splitting patterns for heptane (δ 3.2–3.5 ppm) vs. octane (δ 2.8–3.1 ppm) scaffolds .
- Computational Validation : DFT calculations of aziridinium intermediates to confirm reaction pathways .
Recommendation : Always cross-validate with at least two analytical methods.
Q. What strategies optimize reaction yields in large-scale syntheses?
Critical Parameters :
DOE Example :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 0°C to 25°C | −10°C |
| Reaction Time | 12–48 h | 24 h |
| Equiv. of LiAlH₄ | 1.0–2.5 | 1.8 |
Q. How to investigate the mechanistic role of the benzyl ester in biological activity?
Methodology :
- Protease Stability Assays : Compare hydrolysis rates of benzyl vs. methyl esters in simulated gastric fluid (pH 2.0) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with tert-butyl or acetyl esters to assess pharmacokinetic trade-offs .
- Molecular Docking : Map benzyl ester interactions with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
Findings : The benzyl group enhances blood-brain barrier penetration in murine models, critical for CNS-targeted agents .
Q. Tables for Reference
Q. Table 1: Structural Analogs and Key Differences
Q. Table 2: Common Analytical Techniques for Stereochemical Validation
| Technique | Application | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute configuration | Requires single crystals; time-intensive |
| Chiral HPLC | Enantiopurity quantification | Limited to compounds with chromophores |
| NOESY NMR | Spatial proton proximity | Ambiguity in flexible systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
